molecular formula C8H7NO5 B156986 4-Nitrophenoxyacetic acid CAS No. 1798-11-4

4-Nitrophenoxyacetic acid

Cat. No.: B156986
CAS No.: 1798-11-4
M. Wt: 197.14 g/mol
InChI Key: AVDLFIONKHGQAP-UHFFFAOYSA-N
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Description

4-Nitrophenoxyacetic acid is an organic compound with the molecular formula C8H7NO5. It is characterized by the presence of a nitro group (-NO2) attached to a phenoxyacetic acid structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Biochemical Analysis

Biochemical Properties

4-Nitrophenoxyacetic acid has been shown to interact with enzymes such as 2,4-dichlorophenoxyacetic acid (2,4-D)/ (alpha)-ketoglutarate dioxygenase (TfdA) in 2,4-D-degrading microorganisms . The enzyme TfdA uses this compound to produce intensely yellow 4-nitrophenol .

Cellular Effects

The product of its interaction with TfdA, 4-nitrophenol, is known to be intensely yellow , which could potentially influence cellular processes by acting as a visual marker.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme TfdA. TfdA uses this compound, producing 4-nitrophenol . This suggests that this compound may act as a substrate for TfdA and other similar enzymes.

Metabolic Pathways

Its interaction with the enzyme TfdA suggests that it may play a role in the metabolism of 2,4-D in certain microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenoxyacetic acid typically involves the reaction of 4-nitrophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-nitrophenol attacks the carbon atom of chloroacetic acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenoxyacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Scientific Research Applications

4-Nitrophenoxyacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrophenoxyacetic acid is unique due to the presence of both the nitro group and the phenoxyacetic acid structure. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

2-(4-nitrophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDLFIONKHGQAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061978
Record name Acetic acid, (4-nitrophenoxy)-
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-11-4
Record name (4-Nitrophenoxy)acetic acid
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Record name (4-Nitrophenoxy)acetic acid
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Record name (4-Nitrophenoxy)acetic acid
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Record name Acetic acid, 2-(4-nitrophenoxy)-
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Record name Acetic acid, (4-nitrophenoxy)-
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Record name 4-nitrophenoxyacetic acid
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Synthesis routes and methods I

Procedure details

A mixture of methyl (4-nitrophenoxy)acetate 31 (100 g, 474 mmol) and concentrated HCl (1000 ml) was refluxed for 8 hours. The reaction mass was cooled to room temp. Crude 40 was filtered, dried and recrystallised from a mixture of ethyl acetate:hexane (1:5) to give pure 40 (86 g, 92.1%) as a white shining powder. M.p: 186-188.5° C.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
92.1%

Synthesis routes and methods II

Procedure details

4-nitro-phenol (5.0 g, 36 mmol) was added to a stirred suspension of sodium hydride (3.13 g; 55% in mineral oil; 71.9 mmol) in dry tetrahydrofuran (100 mL) and stirred for 30 min at ambient temperature. Bromoacetic acid (6.0 g, 43.2 mmol) was added and the mixture then heated at reflux overnight. The reaction mixture was cooled to ambient temperature, neutralised with dilute hydrochloric acid and extracted with ethyl acetate. The separated organic layer was extracted with sodium bicarbonate solution and the aqueous solution was acidified with concentrated HCl to pH ˜3 to afford a white precipitate, which was filtered and dried under vacuum to give (4-nitro-phenoxy)-acetic acid (3.5 g, 45%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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